3-Methyl-4-(trifluoromethylsulfonyl)phenol
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Overview
Description
3-Methyl-4-(trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring, along with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the trifluoromethylsulfonyl group onto a phenol derivative. One common method is the reaction of 3-methylphenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethylsulfonyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution Reactions: Formation of ethers or esters.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of trifluoromethylphenol derivatives.
Scientific Research Applications
3-Methyl-4-(trifluoromethylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethylsulfonyl)phenol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 3-position.
4-Methyl-3-(trifluoromethyl)phenol: Similar structure but lacks the sulfonyl group.
4-Trifluoromethylphenol: Similar structure but lacks both the methyl and sulfonyl groups.
Uniqueness
3-Methyl-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of both the trifluoromethylsulfonyl and methyl groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-5-4-6(12)2-3-7(5)15(13,14)8(9,10)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQULHFGSRFRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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